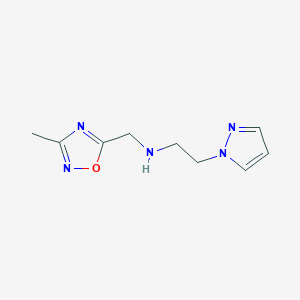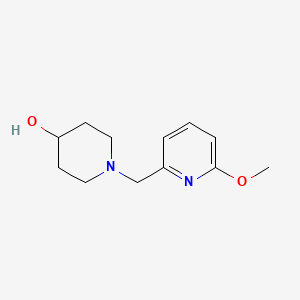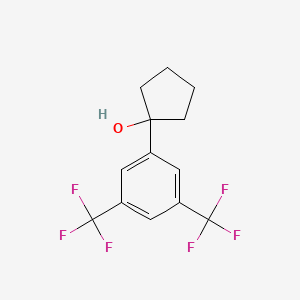
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol is a chemical compound characterized by the presence of a cyclopentanol ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and scale up the production process. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has also been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include:
Ketones and Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl sulfones .
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanol is unique due to its specific structural features, such as the cyclopentanol ring and the presence of two trifluoromethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H12F6O |
|---|---|
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H12F6O/c14-12(15,16)9-5-8(11(20)3-1-2-4-11)6-10(7-9)13(17,18)19/h5-7,20H,1-4H2 |
Clé InChI |
SKMWMSISIKUZGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
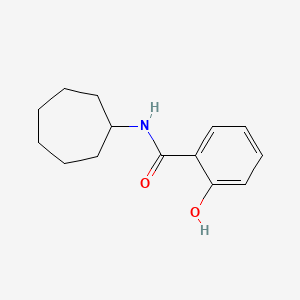
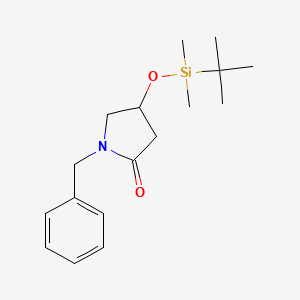
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
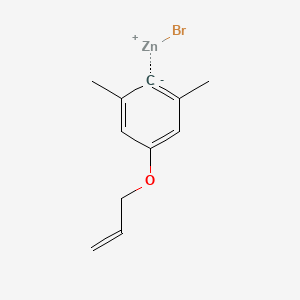
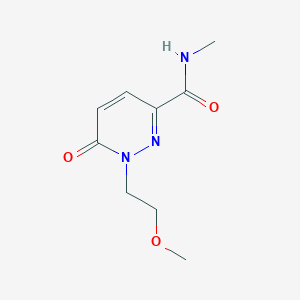
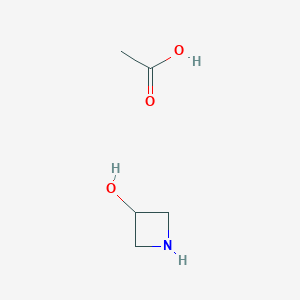
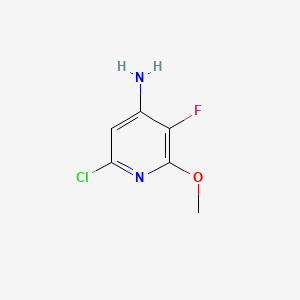
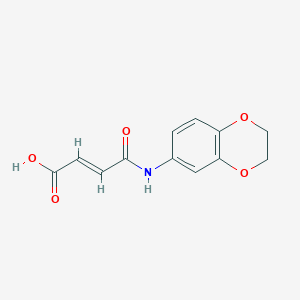
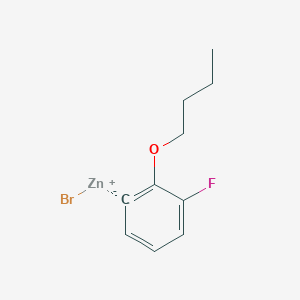
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
